5-Bromo-3-pentyloxyphenylboronic acid

説明

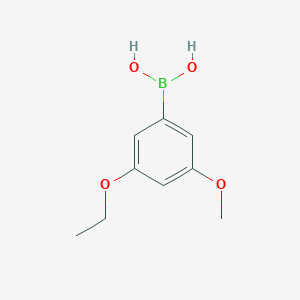

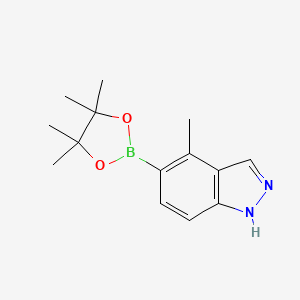

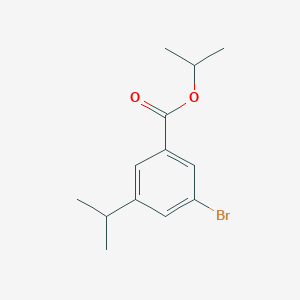

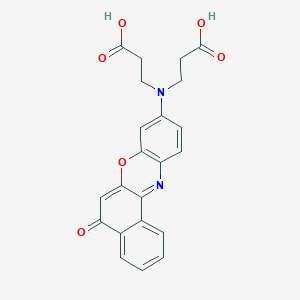

5-Bromo-3-pentyloxyphenylboronic acid is a chemical compound with the CAS Number: 2121512-33-0 . It has a molecular weight of 286.96 . The IUPAC name for this compound is (3-bromo-5-(pentyloxy)phenyl)boronic acid .

Synthesis Analysis

The primary method for the synthesis of boronic acids like this compound is through the electrophilic trapping of an organometallic reagent with a boric ester . This reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 .Chemical Reactions Analysis

This compound, as a boronic ester, can undergo catalytic protodeboronation . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis

This compound is stored at a temperature of 2-8°C .科学的研究の応用

Synthesis and Biological Activities

5-Bromo-3-pentyloxyphenylboronic acid is utilized in the synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives are explored for their potential biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. The ability to introduce different substituents through the Suzuki cross-coupling reaction allows for the investigation of the electronic effects on the biological properties of the synthesized compounds. For example, specific derivatives synthesized using this compound have shown promising results in haemolytic and biofilm inhibition activities, indicating potential applications in medicinal chemistry (Ikram et al., 2015).

Material Chemistry and Catalysis

In the realm of material chemistry, this compound serves as a precursor in the development of advanced materials and catalysts. Its reactivity and ability to form stable boronate esters make it valuable in the synthesis of polymers and coordination complexes with unique properties. These materials find applications in catalysis, sensor development, and as components in electronic devices. The versatility in functionalization afforded by the boronic acid group allows for the creation of materials with tailored electronic and physical properties.

Antioxidant and Antimicrobial Compounds

Marine-derived compounds, including those synthesized from this compound, are studied for their antioxidant and antimicrobial activities. The structural diversity of bromophenols, for instance, contributes to their potent antioxidant properties, which are beneficial in combating oxidative stress and could be incorporated into food preservation and nutraceuticals. Additionally, the antimicrobial properties of these derivatives make them candidates for the development of new antibiotics and antifungal agents (Li et al., 2011).

Anticancer Research

Research into the anticancer properties of derivatives synthesized from this compound is ongoing. These compounds are evaluated for their ability to induce apoptosis in cancer cells, with some showing promise as novel anticancer agents. The study of these derivatives provides insights into the molecular mechanisms of cancer cell proliferation and death, paving the way for the development of new therapeutic strategies (Psurski et al., 2018).

Safety and Hazards

将来の方向性

The use of boronic acids like 5-Bromo-3-pentyloxyphenylboronic acid in Suzuki–Miyaura coupling reactions is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . Future directions could involve the development of more efficient and environmentally benign organoboron reagents for this process .

作用機序

Target of Action

5-Bromo-3-pentyloxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the molecules it interacts with during these reactions, such as in the Suzuki–Miyaura cross-coupling .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound acts as an organoboron reagent . The reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid moiety of the compound interacts with the palladium catalyst, transferring the organic group from boron to palladium in a process known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key pathway in organic synthesis, enabling the formation of carbon-carbon bonds . The reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Pharmacokinetics

Boronic esters, such as this compound, are generally stable and easy to purify, making them attractive for chemical transformations .

Result of Action

The result of the action of this compound in a Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is typically performed under mild and functional group tolerant conditions . The stability of boronic esters can also be affected by air and moisture . Therefore, these factors need to be carefully controlled to ensure the effectiveness of the reaction.

特性

IUPAC Name |

(3-bromo-5-pentoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrO3/c1-2-3-4-5-16-11-7-9(12(14)15)6-10(13)8-11/h6-8,14-15H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZSUYTZYXCKPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)OCCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501246521 | |

| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121512-33-0 | |

| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-bromo-5-(pentyloxy)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501246521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)